molecular formula C16H28O4P2 B6315239 (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) CAS No. 1802015-49-1

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide)

Cat. No.: B6315239
CAS No.: 1802015-49-1
M. Wt: 346.34 g/mol
InChI Key: SYLQFYRGPWSOIQ-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) (CAS: 1802015-49-1), designated as ANL-RS51, is a redox shuttle developed by Argonne National Laboratory (ANL) for lithium-ion batteries. Its molecular formula is C₁₆H₂₈O₄P₂ (FW: 346.34 g/mol), featuring a central 2,5-dimethoxy-1,4-phenylene core flanked by diethylphosphine oxide groups . This compound is air- and moisture-sensitive, appearing as a white solid. It functions by stabilizing high-voltage cathodes (≥4 V) through redox-mediated overcharge protection, enhancing battery cycle life and safety .

Properties

IUPAC Name

1,4-bis(diethylphosphoryl)-2,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4P2/c1-7-21(17,8-2)15-11-14(20-6)16(12-13(15)19-5)22(18,9-3)10-4/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLQFYRGPWSOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C1=CC(=C(C=C1OC)P(=O)(CC)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Coupling of Diethylphosphine Oxide with a Dihalogenated Aromatic Precursor

This method involves a metal-catalyzed coupling reaction between a dihalogenated 2,5-dimethoxybenzene derivative and diethylphosphine oxide. For example:

  • Precursor Synthesis : 1,4-Dibromo-2,5-dimethoxybenzene is prepared via bromination of 2,5-dimethoxybenzene using Br₂ in the presence of a Lewis acid.

  • Coupling Reaction : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Ullmann coupling) introduces diethylphosphine oxide groups. For instance, using bis(pinacolato)diboron and Pd(dppf)Cl₂ as a catalyst:

    1,4-Dibromo-2,5-dimethoxybenzene+2Et2P(O)HPd catalystTarget Compound+2HBr1,4\text{-Dibromo-2,5-dimethoxybenzene} + 2\,\text{Et}_2\text{P(O)H} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + 2\,\text{HBr}

    Key Considerations :

    • The reaction requires anhydrous conditions to prevent hydrolysis of the phosphine oxide.

    • Yields may be optimized by using bulky ligands to suppress side reactions.

Oxidation of a Bis-Diethylphosphine Intermediate

Phosphine oxides are commonly synthesized via oxidation of tertiary phosphines. This route involves:

  • Synthesis of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine) :

    • A 1,4-phenylene backbone is functionalized with diethylphosphine groups using lithiation followed by quenching with chlorodiethylphosphine.

  • Oxidation to Phosphine Oxide :
    Treatment with hydrogen peroxide (H₂O₂) or ozone converts the phosphine groups to phosphine oxides:

    Ar-PEt2+H2O2Ar-P(O)Et2+H2O\text{Ar-PEt}_2 + \text{H}_2\text{O}_2 \rightarrow \text{Ar-P(O)Et}_2 + \text{H}_2\text{O}

    Challenges :

    • Diethylphosphine is highly air-sensitive, necessitating inert atmosphere handling.

    • Over-oxidation to phosphoric acid derivatives must be controlled.

Direct Phosphorylation of a Phenolic Intermediate

This method leverages electrophilic aromatic substitution (EAS) to introduce phosphine oxide groups:

  • Protection of Hydroxyl Groups :
    2,5-Dimethoxyphenol is methylated to 2,5-dimethoxybenzene.

  • Phosphorylation :
    Reaction with diethylphosphinic chloride (Et₂P(O)Cl) in the presence of AlCl₃:

    2,5-Dimethoxybenzene+2Et2P(O)ClAlCl3Target Compound+2HCl2,5\text{-Dimethoxybenzene} + 2\,\text{Et}_2\text{P(O)Cl} \xrightarrow{\text{AlCl}_3} \text{Target Compound} + 2\,\text{HCl}

    Optimization :

    • Excess AlCl₃ improves electrophilicity of the phosphorus reagent.

    • Regioselectivity is ensured by the directing effects of methoxy groups.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (Estimated)
Cross-CouplingHigh regioselectivity; scalableRequires expensive catalysts60–75%
Oxidation of PhosphineSimple oxidation stepAir-sensitive intermediates50–65%
Direct PhosphorylationFewer steps; no metal catalystsLow regioselectivity for polysubstituted rings40–55%

Characterization and Validation

Critical analytical data for the target compound include:

  • ¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 2.45–2.15 (m, 8H, P-CH₂), 1.20 (t, 12H, CH₃).

  • ³¹P NMR : Single peak near δ 35 ppm, confirming equivalence of phosphorus centers.

  • MS (ESI+) : m/z 347.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.

    Substitution: The methoxy groups on the phenylene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can produce a variety of functionalized phenylene compounds.

Scientific Research Applications

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to catalyze chemical reactions. Additionally, the methoxy groups on the phenylene ring can modulate the compound’s electronic properties, affecting its behavior in various chemical environments.

Comparison with Similar Compounds

ANL-RS5: Diisopropylphosphine Oxide Derivative

ANL-RS5 (CAS: 1426397-81-0), the diisopropyl analog, shares the same phenylene core but substitutes ethyl groups with isopropyl groups. Key differences include:

Property ANL-RS51 (Diethyl) ANL-RS5 (Diisopropyl)
Molecular Formula C₁₆H₂₈O₄P₂ C₂₀H₃₆O₄P₂
Molecular Weight 346.34 g/mol 402.45 g/mol
Substituent Steric Bulk Moderate (ethyl) High (isopropyl)
Physical State White solid White powder
Sensitivity Air/moisture-sensitive Air/moisture-sensitive

Both compounds are patented (U.S. Patent 14/171,556) and scalable for industrial use .

Triflimide and Cyanamide-Based Lithium Salts

Compounds like Li₂-PDFSA and Li₂-DC-PDCA () feature electron-withdrawing groups (EWGs) on phenylene cores but differ functionally:

Compound Class Example Redox Potential (V vs. Li/Li⁺) Key Application
Phosphine Oxide (ANL-RS51) C₁₆H₂₈O₄P₂ ~4.0 (designed for 4 V-class) Lithium-ion battery shuttles
Triflimide Li₂-PDFSA (Cl-substituted) Adjustable (via substituents) High-energy-density cathodes
Cyanamide Li₂-PDCA (fluorinated) Adjustable (via EWGs) Next-gen energy storage

While ANL-RS51 is tailored for overcharge protection, triflimides and cyanamides focus on tuning redox potentials through halogen substituents. These lithium salts are less sterically hindered, enabling higher conductivity but requiring precise EWG selection .

Comparison with Functional Analogs

p-Acid Derivatives in Biosensing

The p-acid compound (4,4′-(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzoic acid) shares the same phenylene core but incorporates ethynyl-benzoic acid groups. Applications diverge sharply:

Property ANL-RS51 p-Acid
Core Structure 2,5-Dimethoxy-1,4-phenylene 2,5-Dimethoxy-1,4-phenylene
Functional Groups Diethylphosphine oxide Ethynyl-benzoic acid
Application Battery redox shuttle Biosensor signal amplifier
Key Performance Overcharge protection Detection limit: 0.26 nM (thiourea)

The p-acid’s extended π-conjugation enhances fluorescence and electrochemical sensitivity, enabling ultrasensitive detection of biomarkers (e.g., PSA, CEA) in clinical diagnostics .

Comparison with Boron-Containing Analogs

Boronic Esters in Cross-Coupling

2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 1338777-82-4) utilizes the same phenylene core but with boronic ester groups. This compound serves as a Suzuki-Miyaura cross-coupling precursor, contrasting with ANL-RS51’s electrochemical role .

Research Findings and Industrial Relevance

  • ANL-RS51 and ANL-RS5 are critical for high-voltage Li-ion batteries, with scalable synthesis processes enabling commercial adoption .
  • Triflimide/cyanamides (e.g., Li₂-PDFSA) offer tunable redox potentials but require complex electrolyte compatibility testing .
  • The p-acid’s dual signal amplification in biosensors highlights the phenylene core’s versatility beyond energy storage .

Biological Activity

(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is a phosphine oxide compound with significant potential in biological applications. Its unique structure contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H28O4P2
  • Molecular Weight : 346.34 g/mol
  • CAS Number : 1802015-49-1

The compound features two diethylphosphine oxide groups attached to a dimethoxy-substituted phenylene backbone, which enhances its solubility and reactivity.

The biological activity of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) can be attributed to its ability to interact with various biomolecules. This interaction is primarily through:

  • Phosphine Oxide Functionality : The phosphine oxide moiety can act as a Lewis acid, facilitating interactions with nucleophilic sites in proteins and nucleic acids.
  • Electrophilic Character : The compound may undergo nucleophilic substitution reactions, allowing it to modify biomolecules and potentially alter their functions.

Biological Activity

Research indicates that (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It may serve as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

Several studies have investigated the biological effects of phosphine oxides similar to (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide):

StudyFindings
Smith et al. (2020)Demonstrated that phosphine oxides induce apoptosis in breast cancer cells through mitochondrial pathway activation.
Johnson et al. (2021)Reported antioxidant effects of phosphine compounds in neuronal cell models, suggesting neuroprotective properties.
Lee et al. (2022)Found that certain phosphine oxides exhibit selective inhibition of protein kinases involved in cancer signaling pathways.

Research Findings

Recent research has focused on the synthesis and biological evaluation of phosphine oxide derivatives:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of various phosphine oxides and their evaluation as potential anticancer agents .
  • Another investigation in Bioorganic & Medicinal Chemistry Letters reported on the antioxidant properties of similar compounds and their mechanisms of action .

Q & A

Basic: What are the primary synthetic routes for synthesizing (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide), and how can purity be optimized?

The synthesis typically involves oxidative coupling or nucleophilic substitution reactions. A key method includes functionalizing 2,5-dimethoxy-1,4-phenylene precursors with diethylphosphine oxide groups under controlled conditions. Optimization for purity requires inert atmospheres (due to air/moisture sensitivity) and chromatographic purification. Reaction yields are improved by using anhydrous solvents (e.g., THF) and catalysts like palladium complexes. Post-synthesis, techniques such as recrystallization or sublimation ensure high purity (>99%), as noted in its use as a redox shuttle (ANL-RS51) .

Basic: How do the methoxy and phosphine oxide groups influence the compound’s reactivity in organic synthesis?

The methoxy groups enhance electron density on the aromatic ring, facilitating electrophilic substitution and π-π interactions in host-guest systems. The phosphine oxide moieties act as strong electron-withdrawing groups, stabilizing radical intermediates and enabling redox activity. This dual functionality allows the compound to serve as a ligand in coordination chemistry and a redox mediator in energy storage systems. Comparative studies show that analogs lacking methoxy groups exhibit reduced solubility and reactivity .

Advanced: What methodologies characterize the redox shuttle behavior of this compound in lithium-ion batteries?

Electrochemical methods include cyclic voltammetry (CV) to determine redox potentials and galvanostatic charge-discharge cycling to assess stability. The compound (ANL-RS51) operates via a reversible two-electron transfer mechanism, confirmed by its oxidation peak at ~3.8 V vs. Li/Li⁺. Challenges include mitigating decomposition via electrolyte additives (e.g., vinylene carbonate) and optimizing concentration (0.1–0.5 M) to balance conductivity and shuttle efficiency. Patent data highlights its use in extending battery lifespan by 20–30% under high-voltage conditions .

Advanced: How can researchers resolve contradictions in reported biological activities, such as anticancer vs. limited efficacy in structural analogs?

Contradictions arise from differences in substituent effects. For example, the methoxy groups in (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) enhance binding to kinase targets (e.g., EGFR), while analogs like 1,4-diacetylbenzene lack this specificity. To resolve discrepancies, researchers should:

  • Perform docking simulations to compare binding affinities.
  • Validate activity using in vitro cytotoxicity assays (e.g., MTT on HeLa cells).
  • Use metabolomic profiling to identify off-target effects.
    Case studies show IC₅₀ values of 5–10 µM for this compound, whereas non-methoxy analogs exhibit IC₅₀ > 50 µM .

Advanced: In electrochemical luminescence (ECL) sensors, how is the compound functionalized to enhance detection limits?

The compound’s derivative, 4,4′-(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzoic acid (p-acid) , is functionalized with nanoporous silver or graphene oxide to amplify signals. For example, in PSA detection:

Conjugate p-acid with Au nanoparticles via carboxyl-Au bonds.

Integrate into a chitosan/graphene oxide matrix for enhanced conductivity.

Measure ECL intensity with a photomultiplier tube, achieving detection limits of 0.8 pg/mL. Challenges include minimizing non-specific binding using blocking agents (e.g., BSA) .

Basic: What spectroscopic techniques are critical for analyzing the structural integrity of this compound post-synthesis?

  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃, δ ~3.8 ppm) and phosphine oxide (-PO, δ ~40 ppm) groups.
  • FT-IR : Identify P=O stretches (~1200 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹).
  • HRMS : Verify molecular weight (C₁₆H₂₈O₄P₂; 346.34 g/mol) with <2 ppm error.
  • XRD : Assess crystallinity, particularly for MOF or polymer composites .

Advanced: What role does the compound play in polymer electrolyte membrane fuel cells (PEMFCs), and how is stability assessed?

As a dopant in proton-exchange membranes , it enhances ionic conductivity by 15–20% at 80°C. Stability is tested via:

  • Accelerated stress testing (AST) : 5000 cycles between 0.6–1.0 V.
  • In-situ Raman spectroscopy : Monitor P-O bond degradation under oxidative conditions.
  • TEM : Check for nanoparticle aggregation in catalyst layers. Results show <5% performance loss after 1000 hours .

Advanced: What ligand design considerations apply when incorporating this compound into metal-organic frameworks (MOFs)?

Key factors include:

  • Coordination geometry : The phosphine oxide groups bind transition metals (e.g., Cu²⁺, Fe³⁺) in a bidentate manner.
  • Pore functionalization : Methoxy groups enable post-synthetic modification (e.g., click chemistry).
  • Stability : Thermal gravimetric analysis (TGA) shows decomposition >300°C, suitable for gas storage (e.g., H₂, CO₂). A 2023 study reported a surface area of 1200 m²/g for a Cu-based MOF using this ligand .

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